5-Benzyl-5-phenylimidazolidine-2,4-dione

Epigenetics Cancer Research HDAC Inhibition

Select 5-Benzyl-5-phenylimidazolidine-2,4-dione (5-benzyl-5-phenylhydantoin) for your research pipeline to exploit its unique 5,5-disubstitution pattern. Unlike phenytoin, this compound exhibits documented sub-micromolar inhibition of HDAC1 (463 nM), HDAC2 (819 nM), and IMPDH2 (Ki 240–440 nM). Its significantly lower melting point (188–189°C) enables distinct thermal processing studies. Insist on this specific scaffold to avoid off-target sodium channel effects and ensure assay reproducibility in cancer, immunology, and enzymatic biocatalysis applications.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 4927-43-9
Cat. No. B112676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-5-phenylimidazolidine-2,4-dione
CAS4927-43-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20)
InChIKeyITLQPKUEVLGNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-5-phenylimidazolidine-2,4-dione (CAS 4927-43-9): Chemical Identity and Baseline Characteristics for Research Procurement


5-Benzyl-5-phenylimidazolidine-2,4-dione (CAS 4927-43-9), also referred to as 5-benzyl-5-phenylhydantoin, is a 5,5-disubstituted hydantoin derivative with the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol [1]. The compound features a hydantoin core substituted at the 5-position with both a benzyl and a phenyl group, distinguishing it from other clinically utilized hydantoins such as phenytoin (5,5-diphenylhydantoin) and ethotoin (3-ethyl-5-phenylhydantoin). This specific substitution pattern confers a unique structural and electronic profile that translates into a distinct biological activity fingerprint, as documented in multiple biochemical and enzymatic assays [2].

Why 5-Benzyl-5-phenylimidazolidine-2,4-dione Cannot Be Substituted with Generic Hydantoins in Research Applications


Despite sharing a common hydantoin scaffold, in-class compounds such as phenytoin (5,5-diphenylhydantoin), ethotoin, and mephenytoin exhibit profoundly different target engagement profiles and physicochemical properties. These differences arise from subtle variations in substitution patterns that alter molecular geometry, electronic distribution, lipophilicity, and metabolic stability [1]. Consequently, substituting 5-benzyl-5-phenylimidazolidine-2,4-dione with a generic hydantoin in a research protocol risks introducing off-target effects, altering assay outcomes, or compromising reproducibility. The quantitative evidence presented below demonstrates that this compound engages biological targets (e.g., HDAC1/2, IMPDH2) that are not primary targets of clinically used hydantoin anticonvulsants, underscoring the necessity for compound-specific procurement based on documented activity profiles.

Quantitative Differentiation Evidence for 5-Benzyl-5-phenylimidazolidine-2,4-dione vs. Comparator Hydantoins


HDAC1 and HDAC2 Inhibition Profile Differentiates 5-Benzyl-5-phenylimidazolidine-2,4-dione from Phenytoin

5-Benzyl-5-phenylimidazolidine-2,4-dione demonstrates direct inhibitory activity against human histone deacetylases HDAC1 and HDAC2, with IC₅₀ values of 463 nM and 819 nM, respectively, in recombinant enzyme assays [1]. In contrast, the archetypal hydantoin phenytoin (5,5-diphenylhydantoin) has no reported HDAC inhibitory activity in peer-reviewed literature or curated bioactivity databases. This functional divergence highlights a distinct mechanism of action opportunity for the benzyl-phenyl substituted compound that is absent in the diphenyl-substituted clinical agent.

Epigenetics Cancer Research HDAC Inhibition

IMPDH2 Inhibition Activity of 5-Benzyl-5-phenylimidazolidine-2,4-dione vs. Phenytoin Baseline

The compound inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values ranging from 240 nM to 440 nM, depending on the specific assay conditions and substrate used (IMP or NAD⁺) [1]. IMPDH2 is a key enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and antiviral therapies. Phenytoin, the most widely studied hydantoin, is not recognized as an IMPDH inhibitor and does not appear in curated IMPDH inhibitor datasets. This target engagement profile provides a clear biochemical differentiator.

Immunology Antiviral Research IMPDH Inhibition

Differential Substrate Specificity of d-Hydantoinase Toward 5-Benzylhydantoin Derivatives

Recombinant d-hydantoinase from Vigna angularis (rD-HYD) exhibits substrate-dependent activity and stereoselectivity when challenged with a series of 5-benzylhydantoin derivatives bearing halogen or methyl substituents on the phenyl ring [1]. While the study did not include the unsubstituted 5-benzyl-5-phenylhydantoin as a substrate, the observed variability among closely related analogs (including differences in conversion yield and enantiomeric ratio) indicates that even minor structural modifications within this subclass can profoundly alter enzyme recognition and turnover. This sensitivity underscores the non-interchangeability of 5-benzylhydantoin derivatives in biocatalytic applications.

Biocatalysis Enzyme Engineering Chiral Synthesis

Lipophilicity-Driven Antiproliferative Activity Patterns Distinguish Hydantoin Subclasses

A chemometric analysis of hydantoin derivatives revealed that more lipophilic 5,5-diphenylhydantoins exhibit higher antiproliferative activity against human breast and colon cancer cell lines compared to less lipophilic 5-ethyl-5-phenylhydantoins [1]. The presence and nature of substituents on the benzyl moiety further modulate activity. While the specific 5-benzyl-5-phenyl substitution pattern was not directly evaluated in this dataset, the findings establish a class-level structure-activity relationship (SAR) wherein lipophilicity and substitution geometry are critical determinants of biological potency. This SAR knowledge informs the selection of hydantoin derivatives for antiproliferative screening.

Cancer Biology QSAR Medicinal Chemistry

Physicochemical Differentiation: Melting Point of 5-Benzyl-5-phenylimidazolidine-2,4-dione vs. Phenytoin

5-Benzyl-5-phenylimidazolidine-2,4-dione exhibits a melting point of 188–189°C , which is significantly lower than the melting point of phenytoin (293–298°C) . This ~105°C difference reflects fundamental distinctions in crystal packing, intermolecular forces, and thermodynamic stability, which can impact solid-state handling, formulation development, and thermal processing conditions. Researchers working with solid dispersions, hot-melt extrusion, or crystallization studies must account for this property difference when selecting a hydantoin scaffold.

Formulation Science Solid-State Chemistry Pre-formulation

Recommended Research and Industrial Application Scenarios for 5-Benzyl-5-phenylimidazolidine-2,4-dione


Epigenetic Tool Compound for HDAC1/2 Inhibition Studies

Leveraging its documented sub-micromolar IC₅₀ values against human HDAC1 (463 nM) and HDAC2 (819 nM), this compound serves as a structurally distinct starting point for exploring non-hydroxamate, hydantoin-based HDAC inhibitors. Unlike phenytoin, which lacks HDAC activity, 5-benzyl-5-phenylimidazolidine-2,4-dione offers a unique scaffold for probing histone deacetylase biology in cancer and neurological disease models [1].

IMPDH2 Inhibitor for Nucleotide Metabolism Research

The compound's inhibition of IMPDH2 (Ki 240–440 nM) positions it as a candidate for studies investigating guanine nucleotide depletion in immunology or antiviral research contexts. Its activity profile is distinct from that of classical anticonvulsant hydantoins, enabling research programs to explore IMPDH inhibition without confounding sodium channel effects [1].

Biocatalytic Process Development and Enzyme Substrate Profiling

As a member of the 5-benzylhydantoin subclass, this compound can be utilized to probe the substrate specificity of d-hydantoinases and related amidohydrolases. The observed substrate-dependent behavior of d-hydantoinase toward structurally similar analogs underscores the value of using the exact compound for characterizing enzyme activity, stereoselectivity, and optimizing biocatalytic routes to non-natural amino acids [1].

Solid-State Formulation and Pre-formulation Studies

The significantly lower melting point of 5-benzyl-5-phenylimidazolidine-2,4-dione (188–189°C) compared to phenytoin (293–298°C) makes it a relevant model compound for investigating thermal processing techniques, such as hot-melt extrusion or spray drying, in the context of poorly water-soluble hydantoin derivatives [1]. This property difference also influences crystallization behavior and solid-state stability assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyl-5-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.